N-[1-(2-fluorophenyl)cyclopropyl]-2,5-dimethylfuran-3-sulfonamide
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Overview
Description
N-[1-(2-fluorophenyl)cyclopropyl]-2,5-dimethylfuran-3-sulfonamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a cyclopropyl group attached to a fluorophenyl ring, along with a dimethylfuran and sulfonamide moiety. Its unique structure imparts specific chemical and biological properties, making it a subject of study in medicinal chemistry, pharmacology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-fluorophenyl)cyclopropyl]-2,5-dimethylfuran-3-sulfonamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced through a Suzuki-Miyaura coupling reaction, utilizing a boronic acid derivative and a palladium catalyst.
Formation of the Dimethylfuran Moiety: The dimethylfuran ring is synthesized through a series of cyclization reactions, starting from appropriate diene precursors.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-fluorophenyl)cyclopropyl]-2,5-dimethylfuran-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: The fluorophenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives of the fluorophenyl ring.
Scientific Research Applications
N-[1-(2-fluorophenyl)cyclopropyl]-2,5-dimethylfuran-3-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[1-(2-fluorophenyl)cyclopropyl]-2,5-dimethylfuran-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The fluorophenyl and cyclopropyl groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolones: These compounds also contain fluorophenyl groups and exhibit antibacterial activity.
Indole Derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Quinoline Derivatives: Utilized in medicinal chemistry for their antimicrobial and anticancer effects.
Uniqueness
N-[1-(2-fluorophenyl)cyclopropyl]-2,5-dimethylfuran-3-sulfonamide stands out due to its unique combination of structural features, which confer specific chemical reactivity and biological activity. The presence of the cyclopropyl group enhances its stability and binding properties, while the sulfonamide moiety provides a versatile functional group for further modifications.
Properties
IUPAC Name |
N-[1-(2-fluorophenyl)cyclopropyl]-2,5-dimethylfuran-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO3S/c1-10-9-14(11(2)20-10)21(18,19)17-15(7-8-15)12-5-3-4-6-13(12)16/h3-6,9,17H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAYZKPOGAYXBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)S(=O)(=O)NC2(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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